molecular formula C11H16N4O4 B2649345 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid CAS No. 2092090-14-5

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B2649345
CAS No.: 2092090-14-5
M. Wt: 268.273
InChI Key: YWRWWZSDSYJNMZ-UHFFFAOYSA-N
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Description

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H16N4O4 and its molecular weight is 268.273. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid and related structures are valuable in medicinal chemistry, particularly in the synthesis of peptidomimetics and biologically active compounds. For instance, 5-amino-1,2,3-triazole-4-carboxylic acid, closely related to the chemical , is used in the preparation of triazole-based scaffolds, which are instrumental in creating HSP90 inhibitors with significant biological activity (Ferrini et al., 2015). These compounds demonstrate the versatility of triazole-containing molecules in drug development and synthesis of compounds with potential therapeutic applications.

Polymorphism and Crystallography

The study of polymorphism, particularly in compounds like 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid, reveals the impact of structural modifications on the physical properties of these molecules. Polymorphic transitions, influenced by processes such as grinding, can significantly alter the molecular and crystal structure, potentially affecting the compound's stability and solubility (Konovalova et al., 2022). This research is crucial for the pharmaceutical industry, where such properties can influence drug formulation and delivery mechanisms.

Novel Synthesis Methods

Research into novel synthesis methods of related azetidine and triazole derivatives demonstrates the ongoing innovation in organic chemistry to improve efficiency and yield of complex molecules. For example, an improved, gram-scale synthesis approach for protected 3-haloazetidines, widely used as versatile building blocks in medicinal chemistry, highlights the advancements in synthesizing high-value azetidine-3-carboxylic acid derivatives (Ji et al., 2018). Such methodologies are pivotal for the rapid development and diversified synthesis of new pharmaceutical compounds.

Antibacterial Activities

The synthesis of piperidine-condensed tricyclic carbapenems (5-azatrinems) and exploration of their antibacterial activities exemplify the potential of azetidine-based compounds in creating potent antibiotics. These compounds have shown significant in vitro activities against both gram-positive and gram-negative bacteria, indicating their potential as novel antibacterial agents (Mori et al., 2000). This research aligns with the urgent need for new antibiotics in the face of growing antimicrobial resistance.

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-5-7(6-14)15-8(9(16)17)4-12-13-15/h4,7H,5-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRWWZSDSYJNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C(=CN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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